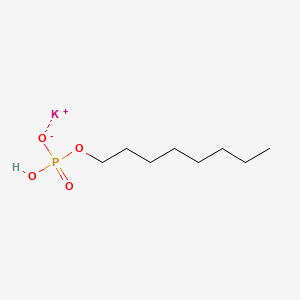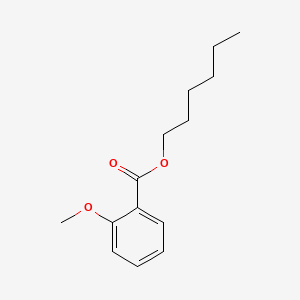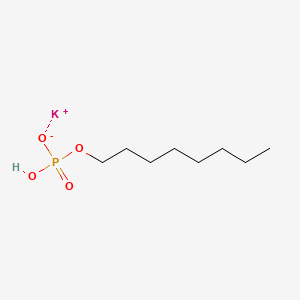
Potassium octyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18KO4P. It is a potassium salt of octyl hydrogen phosphate, characterized by its amphiphilic nature, making it useful in various applications, particularly in surfactants and detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium octyl hydrogen phosphate can be synthesized through the reaction of octyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction typically proceeds as follows:
- Reaction of Octyl Alcohol with Phosphorus Oxychloride:
- Equation:
C8H17OH+POCl3→C8H17OPOCl2+HCl
- Neutralization with Potassium Hydroxide:
- Reagents: Potassium hydroxide
- Conditions: The intermediate product is then neutralized with an aqueous solution of potassium hydroxide.
- Equation:
C8H17OPOCl2+2KOH→C8H17OPO(OK)+2HCl
Reagents: Octyl alcohol, phosphorus oxychloride
Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous Stirred Tank Reactors (CSTRs): To ensure thorough mixing and reaction completion.
- Purification Steps: Including filtration and crystallization to obtain the pure product.
Types of Reactions:
- Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and phosphoric acid.
- Substitution Reactions: It can participate in substitution reactions where the octyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
- Hydrolysis: Water, acidic or basic conditions.
- Substitution: Various alkyl or aryl halides, often in the presence of a catalyst.
Major Products Formed:
- Hydrolysis: Octyl alcohol and phosphoric acid.
- Substitution: New alkyl or aryl phosphates.
Chemistry:
- Surfactants: Due to its amphiphilic nature, it is used in the formulation of surfactants and detergents.
- Catalysis: It can act as a catalyst in certain organic reactions.
Biology and Medicine:
- Drug Delivery: Its amphiphilic properties make it useful in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry:
- Detergents and Cleaners: Widely used in industrial cleaning agents.
- Agriculture: Used as an adjuvant in pesticide formulations to enhance the efficacy of active ingredients.
Mechanism of Action
Potassium octyl hydrogen phosphate exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic substances. This property is crucial in its role as a surfactant, where it reduces surface tension and enhances the mixing of oil and water phases.
Molecular Targets and Pathways:
- Cell Membranes: It can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
- Enzymatic Pathways: It may influence enzymatic pathways by altering the local environment around enzymes.
Comparison with Similar Compounds
- Potassium Hydrogen Phosphate (K2HPO4): A simpler phosphate salt used in fertilizers and food additives.
- Potassium Dihydrogen Phosphate (KH2PO4): Another phosphate salt with applications in agriculture and food industry.
Uniqueness:
- Amphiphilic Nature: Unlike simpler phosphate salts, potassium octyl hydrogen phosphate has a long alkyl chain, giving it unique surfactant properties.
- Versatility: Its ability to act as both a hydrophilic and hydrophobic agent makes it more versatile in applications compared to simpler phosphate salts.
This compound stands out due to its unique combination of properties, making it valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
52215-22-2 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
VMUBRIXOHLRVGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



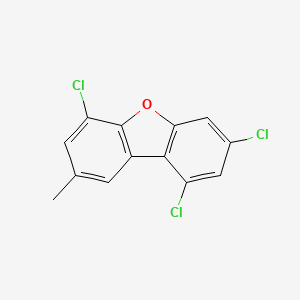

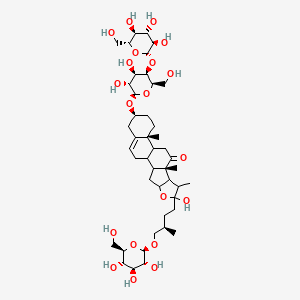


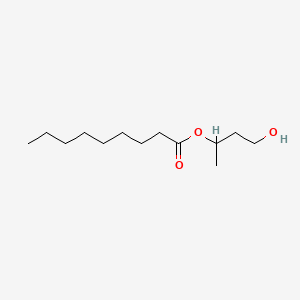
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

